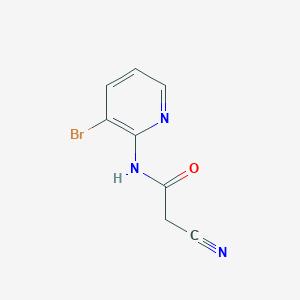

N-(3-bromopyridin-2-yl)-2-cyanoacetamide

Description

General Context of Cyanoacetamide Derivatives in Organic Synthesis

Cyanoacetamide and its derivatives are highly versatile reagents in organic synthesis, prized for their utility as building blocks for a wide array of heterocyclic compounds. These molecules are characterized by a unique combination of functional groups: a nitrile (-C≡N), an amide (-CONH₂), and an active methylene (B1212753) group (-CH₂-) situated between these two electron-withdrawing groups. This arrangement confers significant reactivity, making them valuable precursors.

The key reactive sites in cyanoacetamide derivatives include:

The active methylene group: The protons on the carbon adjacent to both the cyano and carbonyl groups are acidic, allowing for easy deprotonation. This facilitates participation in a variety of condensation reactions, such as the Knoevenagel condensation, and Michael additions. rsc.org

The nitrile and amide groups: These functionalities are suitably positioned to react with bidentate reagents, leading to the formation of diverse five- and six-membered heterocyclic rings. rsc.orgresearchgate.net

Due to this reactivity, cyanoacetamides are extensively used as synthons for pharmacologically active compounds, including pyridines, pyrimidines, thiazoles, and quinoxalinones. ekb.eg Their derivatives have been investigated for a range of biological activities, underscoring their importance in medicinal chemistry. rsc.org

Significance of Bromopyridine Scaffolds in Synthetic Chemistry

Bromopyridines are a class of halogenated heterocyclic compounds that serve as crucial intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. researchgate.net The pyridine (B92270) ring is a common feature in many bioactive compounds and drugs, and the presence of a bromine atom provides a reactive handle for further chemical transformations. rsc.org

The significance of the bromopyridine scaffold lies in its ability to participate in a wide range of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings utilize the bromo-substituent as a site for introducing new molecular fragments. rsc.org This versatility makes bromopyridines, including 2-bromopyridine (B144113) and 3-bromopyridine (B30812), indispensable for constructing intricate molecular architectures found in modern pharmaceuticals. rsc.orgresearchgate.net

Rationale for Research on N-(3-bromopyridin-2-yl)-2-cyanoacetamide

The chemical structure of this compound combines the key features of both cyanoacetamides and bromopyridines. This unique amalgamation suggests a strong rationale for its synthesis and investigation as a multifunctional chemical intermediate.

The rationale for research into this specific compound can be summarized as follows:

Dual Reactivity: The molecule possesses both the reactive sites of the cyanoacetamide moiety (active methylene, nitrile, amide) and the bromopyridine scaffold (a site for cross-coupling reactions).

Potential as a Scaffold: It can serve as a platform for creating complex heterocyclic systems. For example, the cyanoacetamide portion can be used to construct a new ring, while the bromopyridine part can be functionalized through coupling reactions to add further molecular diversity.

Medicinal Chemistry Applications: Given that both parent scaffolds are prevalent in pharmacologically active agents, this compound represents a promising starting point for the synthesis of novel compounds with potential therapeutic value. The pyridine ring is a known pharmacophore, and the ability to elaborate the structure from multiple reactive sites is highly advantageous in drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromopyridin-2-yl)-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-2-1-5-11-8(6)12-7(13)3-4-10/h1-2,5H,3H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRCIZGXEFOYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC(=O)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties

While extensive experimental data for N-(3-bromopyridin-2-yl)-2-cyanoacetamide is limited, some of its fundamental properties have been reported or predicted.

Table 1: of this compound

| Property | Value |

|---|---|

| CAS Number | 1507694-97-4 |

| Molecular Formula | C₈H₆BrN₃O |

| Molecular Weight | 240.06 g/mol |

| Predicted Boiling Point | 458.1 ± 40.0 °C |

| Predicted Density | 1.692 ± 0.06 g/cm³ |

| Predicted pKa | 4.18 ± 0.10 |

Data sourced from ChemicalBook. researchgate.net Properties are predicted and not based on experimental measurements.

General Synthetic Approach

The most direct and common method for forming the amide bond in such compounds is the reaction of a primary amine with a cyanoacetylating agent. In this case, the likely precursors would be 2-amino-3-bromopyridine (B76627) and a derivative of cyanoacetic acid .

A plausible synthetic pathway would involve the acylation of 2-amino-3-bromopyridine with an activated form of cyanoacetic acid, such as ethyl cyanoacetate (B8463686) or cyanoacetyl chloride . The reaction of an amine with an ester like ethyl cyanoacetate often requires heating to drive the reaction forward, sometimes with the removal of the ethanol (B145695) byproduct. researchgate.net Alternatively, using a more reactive acylating agent like cyanoacetyl chloride would likely allow for milder reaction conditions, often in the presence of a non-nucleophilic base to neutralize the HCl generated.

Conclusion

General Approaches to N-Substituted Cyanoacetamides

The formation of the amide bond in N-substituted cyanoacetamides can be achieved through several reliable and well-documented synthetic routes. These methods are broadly applicable to a range of aryl and heteroaryl amines.

Reaction of Aryl or Heteroaryl Amines with Alkyl Cyanoacetates

The most direct and widely utilized method for preparing N-aryl or N-heteroaryl cyanoacetamides is the condensation of a primary or secondary amine with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate or methyl cyanoacetate. researchgate.netekb.eg This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the desired amide.

The reaction conditions can be varied to optimize yields and purity. researchgate.net For instance, the condensation can be carried out by simply heating the amine with an excess of ethyl cyanoacetate without a solvent. researchgate.net Alternatively, the reaction can be performed in a solvent like ethanol (B145695), sometimes with a catalytic amount of a base such as sodium ethoxide, to facilitate the reaction at room temperature. researchgate.net The direct reaction between amines and methyl cyanoacetate is known to produce the corresponding cyanoacetamides in very good yield and excellent purity. ekb.eg

Reaction of Amines with Cyanoacetic Acid or 3-Oxopropanenitriles

An alternative to using alkyl cyanoacetates is the direct reaction of amines with cyanoacetic acid or its derivatives like 3-oxopropanenitriles. researchgate.net When using cyanoacetic acid, a coupling agent is typically required to activate the carboxylic acid and facilitate amide bond formation. This approach offers flexibility but may involve additional steps for the preparation of the necessary reagents.

Treatment of Amines with Chloroacetyl Chloride and Subsequent Cyanation

A two-step approach is also a viable synthetic route. researchgate.net This process begins with the acylation of the amine with chloroacetyl chloride to form an N-substituted 2-chloroacetamide (B119443) intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as potassium cyanide, to replace the chlorine atom with a cyano group, yielding the final N-substituted cyanoacetamide.

Specific Synthesis of this compound and Related Bromo-Pyridine Cyanoacetamides

The synthesis of the title compound, this compound, relies on the availability of its key precursor, 2-amino-3-bromopyridine (B76627).

Precursor Synthesis Strategies Involving Bromopyridine Amine Derivatives

The primary precursor for the target compound is 2-amino-3-bromopyridine. This intermediate is typically synthesized via the bromination of 2-aminopyridine (B139424). Various methods have been developed to achieve this transformation with high selectivity and yield.

One common method involves the direct bromination of 2-aminopyridine using liquid bromine in a suitable organic solvent. The reaction conditions, such as temperature and the rate of bromine addition, are carefully controlled to favor the formation of the desired 3-bromo isomer and minimize the production of by-products. Another approach utilizes N-bromosuccinimide (NBS) as a milder and more selective brominating agent.

Patented methods provide specific conditions for this synthesis, as detailed in the table below. These processes often involve dissolving 2-aminopyridine in an organic solvent, cooling the mixture, and carefully adding bromine, sometimes in stages, often in the presence of an acid like acetic acid.

| Reactants | Key Reagents | Solvent | Temperature Profile | Reaction Time |

|---|---|---|---|---|

| 2-Aminopyridine, Liquid Bromine | Acetic Acid | Organic Solvent | Cool to <0°C, warm to 15°C for acetic acid addition, cool to <0°C, then heat to 57°C | 1.2 hours |

| 2-Aminopyridine, Liquid Bromine | Acetic Acid | Organic Solvent | Cool to <0°C, warm to 17°C for acetic acid addition, cool to <0°C, then heat to 53°C | 1 hour |

| 2-Aminopyridine, Liquid Bromine | Acetic Acid | Organic Solvent | Cool to <0°C, warm to 14°C for acetic acid addition, cool to <0°C, then heat to 55°C | 0.5 hours |

Key Reaction Steps and Conditions for Formation

The final step in the synthesis of this compound is the coupling of the 2-amino-3-bromopyridine precursor with a cyanoacetylating agent. Following the general methodology described in section 2.1.1, the most straightforward approach is the reaction with an alkyl cyanoacetate.

The reaction proceeds via the nucleophilic attack of the amino group of 2-amino-3-bromopyridine on the carbonyl carbon of a reagent like ethyl cyanoacetate. This condensation reaction results in the formation of an amide bond and the elimination of ethanol, yielding this compound. The reaction is typically performed by heating the two reactants, either neat or in a high-boiling solvent, to drive the reaction to completion.

| Precursor 1 | Precursor 2 | Reaction Type | Typical Conditions | Product |

|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Ethyl Cyanoacetate | Condensation / Amidation | Heating, neat or in a suitable solvent (e.g., ethanol, toluene) | This compound |

This synthetic strategy leverages readily available starting materials and employs a robust and high-yielding chemical transformation common in the synthesis of N-heteroaryl amides.

Optimization of Reaction Parameters and Yields for this compound Synthesis

The synthesis of this compound is a critical process in the production of various chemical intermediates. Achieving optimal reaction parameters is paramount for maximizing yield and purity while minimizing costs and environmental impact. Research into the synthesis of related cyanoacetamide derivatives has highlighted several key parameters that significantly influence the outcome of the reaction. These include the choice of solvent, catalyst, reaction temperature, and reaction time.

A crucial step in the synthesis of N-substituted cyanoacetamides is the acylation of an amine with a cyanoacetic acid derivative. The reactivity of the amine and the acylating agent, as well as the reaction conditions, dictate the efficiency of this transformation. For the synthesis of this compound, 2-amino-3-bromopyridine serves as the amine precursor. The optimization of the reaction between this amine and a suitable cyanoacetylating agent is essential for an efficient synthesis.

Detailed studies on analogous systems have demonstrated that the selection of the solvent can have a profound effect on the reaction rate and yield. Solvents ranging from polar aprotic, such as dimethylformamide (DMF) or acetonitrile, to nonpolar solvents like toluene (B28343) have been explored in similar syntheses. The optimal solvent is one that facilitates the dissolution of reactants while promoting the desired reaction pathway and minimizing side reactions.

Furthermore, the choice of catalyst and its concentration are critical. In many acylation reactions of this type, a base is employed to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include organic amines like triethylamine (B128534) or pyridine (B92270), as well as inorganic bases such as potassium carbonate. The strength and amount of the base must be carefully controlled to avoid undesired side reactions.

Temperature and reaction time are also interdependent parameters that require careful optimization. Higher temperatures generally lead to faster reaction rates but can also promote the formation of impurities. Therefore, identifying the optimal temperature that provides a high yield in a reasonable timeframe is a key aspect of process development.

To illustrate the impact of these parameters, a hypothetical optimization study for the synthesis of this compound is presented in the interactive data table below. This table showcases how systematic variation of reaction conditions can lead to the identification of an optimal synthetic protocol.

Interactive Data Table: Optimization of Reaction Parameters for the Synthesis of this compound

| Entry | Solvent | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | Triethylamine (1.1) | 80 | 12 | 65 |

| 2 | Toluene | Triethylamine (1.1) | 110 | 6 | 78 |

| 3 | Toluene | Potassium Carbonate (1.5) | 110 | 8 | 72 |

| 4 | Acetonitrile | Triethylamine (1.1) | 80 | 10 | 85 |

| 5 | Acetonitrile | Triethylamine (1.1) | 60 | 24 | 82 |

| 6 | Acetonitrile | Pyridine (1.2) | 80 | 12 | 75 |

| 7 | DMF | Triethylamine (1.1) | 80 | 8 | 92 |

| 8 | DMF | Triethylamine (1.1) | 100 | 4 | 88 |

| 9 | DMF | Diisopropylethylamine (1.1) | 80 | 10 | 90 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of reaction optimization. Actual experimental results may vary.

The hypothetical data suggests that using dimethylformamide (DMF) as a solvent with triethylamine as a catalyst at 80°C for 8 hours provides the highest yield of this compound. This demonstrates the importance of a systematic approach to optimizing reaction parameters to achieve the most efficient synthesis. Further research would be necessary to confirm these findings and to fully characterize the purity and properties of the resulting compound under each set of conditions.

Nucleophilic and Electrophilic Properties of the Cyanoacetamide Moiety

The cyanoacetamide portion of the molecule possesses both nucleophilic and electrophilic characteristics, primarily centered around the active methylene (B1212753) group and the amide nitrogen. ekb.eg

The methylene group (CH₂) flanked by the electron-withdrawing nitrile (C≡N) and carbonyl (C=O) groups exhibits significant acidity. researchgate.net This makes the methylene protons susceptible to abstraction by a base, generating a stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Key reactions involving the active methylene carbon include:

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with aldehydes or ketones. nih.gov The presence of the active methylene group is crucial for the success of this reaction. nih.gov Various catalysts can be used to facilitate this transformation. nih.gov For instance, aromatic, aliphatic, and heteroaromatic aldehydes react with 2-cyanoacetamide (B1669375) under solvent-free conditions in the presence of N-methylpiperazine to yield the corresponding condensation products. researchgate.net

Alkylation: The nucleophilic methylene carbon can be readily alkylated. researchgate.net

Michael Addition: As a Michael donor, the carbanion can undergo 1,4-conjugate addition to α,β-unsaturated systems. researchgate.net

Gewald Reaction: This multicomponent reaction involves the reaction of an aldehyde or ketone with a cyanoacetamide and elemental sulfur in the presence of a base to afford substituted 2-aminothiophenes. researchgate.netnih.gov

| Reaction Type | Reactants | Key Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Aldehydes/Ketones | N-methylpiperazine, solvent-free | α,β-Unsaturated Nitriles | researchgate.net |

| Gewald Reaction | Aldehyde/Ketone, Sulfur | Triethylamine, Ethanol | 2-Aminothiophenes | nih.gov |

| Alkylation | (Benzamidomethyl)triethylammonium chloride | Aqueous media, ambient temperature | Disubstituted Cyanoacetamide | researchgate.net |

| Michael Addition | Butenonyl C-glycoside (α,β-unsaturated ketone) | Organic bases (e.g., t-BuOK) | Glycopyranosyl methylpyridone | researchgate.net |

The amide nitrogen in the cyanoacetamide moiety can also exhibit nucleophilic character. Although it is generally a weaker nucleophile than the methylene carbanion due to the delocalization of its lone pair into the adjacent carbonyl group, it can participate in intramolecular cyclization reactions. For example, the alkylation of 2-cyanoacetamide with 2-chloroacetoacetate, catalyzed by triethylamine, is followed by a nucleophilic attack of the amide nitrogen on the carbonyl group, leading to the formation of a substituted pyrrole (B145914) after dehydration. researchgate.net

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a highly polar functional group characterized by an electrophilic carbon atom. openstax.orgfiveable.me This electrophilicity makes it susceptible to attack by various nucleophiles. openstax.orglibretexts.orglibretexts.org The reactivity of the nitrile can be influenced by electronic and steric effects of adjacent groups. numberanalytics.com

Common transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed in either acidic or basic aqueous solutions to yield a carboxylic acid, proceeding through an amide intermediate. openstax.orglibretexts.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion adds directly to the electrophilic carbon, whereas in acid-catalyzed hydrolysis, protonation of the nitrogen precedes the attack of water. libretexts.org

Reduction: The reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) is an effective method for synthesizing primary amines. libretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon. libretexts.org

Addition of Organometallic Reagents: Grignard reagents add to the electrophilic carbon of the nitrile to form an intermediate imine anion. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. openstax.orglibretexts.org

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid | openstax.orglibretexts.org |

| Reduction | LiAlH₄, then H₂O | Primary Amine | openstax.orglibretexts.org |

| Addition of Grignard Reagent | R-MgX, then H₃O⁺ | Ketone | openstax.orglibretexts.org |

Reactivity of the Bromopyridine Moiety

The 3-bromopyridine (B30812) ring is a key component for introducing molecular diversity. The bromine atom at the 3-position is a versatile handle for various synthetic transformations, particularly in forming new carbon-carbon and carbon-heteroatom bonds.

Aryl bromides, including 3-bromopyridine, can undergo rearrangement reactions. For instance, the reaction of 3-bromopyridine with sodium amide has been noted to involve rearrangement. nih.gov While not specifically detailed for this compound, such "halogen dance" reactions, where the halogen appears to migrate to a different position on the ring, are a known phenomenon in aryl halide chemistry under strongly basic conditions. Halogen exchange reactions, where the bromine is replaced by another halogen (e.g., iodine or fluorine), are also plausible transformations, often facilitated by a copper catalyst or other transition metals.

The bromine atom on the pyridine ring makes the compound an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Examples of applicable cross-coupling reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 3-bromopyridine moiety with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds.

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl-alkyne structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the 3-bromopyridine with an amine. wikipedia.org This is a powerful method for synthesizing substituted aminopyridines.

Heck Reaction: The palladium-catalyzed reaction of 3-bromopyridine with an alkene can be used to form a substituted pyridine with a new C-C double bond. wikipedia.org

Hydrogenation and Reduction Strategies

While specific studies on the hydrogenation of this compound are not extensively detailed in the reviewed literature, the potential reduction pathways can be inferred from the known chemistry of its constituent functional groups. The molecule presents three main sites susceptible to reduction: the pyridine ring, the cyano group, and the carbon-bromine bond. The outcome of the reaction is highly dependent on the chosen catalyst, solvent, and reaction conditions such as temperature and pressure.

Potential reduction strategies could lead to several products:

Hydrodebromination: Catalytic hydrogenation can often lead to the cleavage of carbon-halogen bonds. In this case, the bromine atom at the C-3 position of the pyridine ring could be replaced by a hydrogen atom to yield N-(pyridin-2-yl)-2-cyanoacetamide.

Cyano Group Reduction: The nitrile functional group can be reduced to a primary amine. This transformation would result in N-(3-bromopyridin-2-yl)-3-aminopropanamide.

Pyridine Ring Reduction: The pyridine ring can be hydrogenated to a piperidine (B6355638) ring, a reaction that typically requires more forcing conditions, such as high pressure or specific catalysts like rhodium or ruthenium.

Multiple Reductions: It is plausible that under certain conditions, multiple functional groups could be reduced simultaneously. For example, both hydrodebromination and cyano group reduction could occur, or the pyridine ring and the cyano group could be reduced concurrently.

The selective reduction of one functional group in the presence of others remains a significant challenge and would require careful optimization of the catalytic system. okayama-u.ac.jp

| Reaction Type | Potential Product | Functional Group Transformation |

|---|---|---|

| Hydrodebromination | N-(pyridin-2-yl)-2-cyanoacetamide | C-Br bond cleavage |

| Cyano Group Reduction | N-(3-bromopyridin-2-yl)-3-aminopropanamide | -CN → -CH₂NH₂ |

| Pyridine Ring Reduction | N-(3-bromopiperidin-2-yl)-2-cyanoacetamide | Aromatic ring saturation |

Cyclization Reactions

The structural features of this compound make it an ideal substrate for various cyclization reactions, providing pathways to complex fused and substituted heterocyclic systems.

Intramolecular cyclization offers a direct route to bicyclic and polycyclic systems by forming a new ring within a single molecule. For this compound, two primary pathways for intramolecular cyclization can be proposed based on its structure and the reactivity of analogous compounds.

Pathway A: Thorpe-Ziegler Type Cyclization This pathway involves the nucleophilic character of the active methylene group. In the presence of a strong base, the methylene carbon can be deprotonated. The resulting carbanion could then attack the electrophilic carbon of the cyano group, initiating a Thorpe-Ziegler type reaction. wikipedia.orgsynarchive.com This cyclization would lead to the formation of a fused pyrido[2,3-b]pyrrolone ring system after tautomerization and hydrolysis of the resulting enamine.

Pathway B: Nucleophilic Substitution of Bromine The bromine atom at the C-3 position of the pyridine ring is a potential leaving group for intramolecular nucleophilic aromatic substitution.

N-Attack: The amide nitrogen, upon deprotonation or under thermal conditions, can act as a nucleophile, attacking the C-3 position to displace the bromide ion. This would result in the formation of a fused 1,7-diazaindolin-2-one core.

C-Attack: Alternatively, the carbanion generated at the active methylene position could attack the C-3 position, also displacing the bromide. This would yield a fused pyrrolo[3,2-b]pyridin-2-one derivative.

Pathway C: Cyclization onto Pyridine Nitrogen Based on the reactivity of the non-brominated analogue, N-(pyridin-2-yl)-2-cyanoacetamide, another possible cyclization involves the pyridine ring nitrogen. This reaction proceeds through a sequence of steps including Michael addition and intramolecular heterocyclization to form a pyrido[1,2-a]pyrimidine (B8458354) derivative. researchgate.net The presence of the bromo substituent on the target molecule would lead to a bromo-substituted version of this fused system.

| Pathway | Nucleophile | Electrophilic Center | Leaving Group | Resulting Fused Ring System |

|---|---|---|---|---|

| Thorpe-Ziegler Type | Active Methylene Carbon | Cyano Carbon | - | Pyrido[2,3-b]pyrrolone |

| Nucleophilic Substitution (N-Attack) | Amide Nitrogen | Pyridine C-3 | Br⁻ | 1,7-Diazaindolin-2-one |

| Nucleophilic Substitution (C-Attack) | Active Methylene Carbon | Pyridine C-3 | Br⁻ | Pyrrolo[3,2-b]pyridin-2-one |

| Cyclization onto Pyridine N | Amide/Methylene Group | Pyridine Nitrogen/Side Chain | - | Pyrido[1,2-a]pyrimidine |

The active methylene group of this compound makes it a valuable component in multi-component reactions and intermolecular cyclizations to build new heterocyclic rings. ekb.eg A common strategy involves its reaction with α,β-unsaturated carbonyl compounds, such as chalcones.

In a typical reaction, this compound undergoes a Michael addition to a chalcone (B49325) (1,3-diaryl-2-propen-1-one) in the presence of a basic catalyst like piperidine. The initial adduct then undergoes intramolecular cyclization and subsequent dehydration/aromatization to yield a highly substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative. researchgate.net This reaction provides a straightforward route to complex pyridine compounds bearing the N-(3-bromopyridin-2-yl) substituent.

Similarly, reactions with other electrophilic reagents are possible:

With Arylidene-malononitriles: Reaction with 2-(arylmethylidene)malononitriles can also lead to the formation of new pyridine rings, although in some cases, these reactions can be non-selective and yield mixtures of products. researchgate.net

With 1,3-Diketones: Condensation with 1,3-dicarbonyl compounds like acetylacetone (B45752) in the presence of a base can also lead to the formation of substituted pyridine derivatives. researchgate.net

These intermolecular reactions highlight the utility of this compound as a synthon for constructing diverse and functionally rich heterocyclic molecules.

| Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|---|---|---|

| This compound | Chalcone (Ar-CO-CH=CH-Ar') | Base (e.g., Piperidine), Reflux | Substituted 2-Oxo-1,2-dihydropyridines |

| This compound | Arylidene-malononitrile | Base Catalyst | Substituted Pyridines |

| This compound | Acetylacetone | Base (e.g., Triethylamine), Reflux | Substituted Pyridine-3-carbonitriles |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) analysis of this compound provides information about the electronic environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene group of the cyanoacetamide moiety.

The pyridine ring protons are anticipated to appear in the aromatic region of the spectrum. Specifically, the proton at the C-6 position is expected to be a doublet of doublets due to coupling with the C-4 and C-5 protons. The protons at the C-4 and C-5 positions would also exhibit characteristic splitting patterns based on their coupling interactions. The methylene protons of the cyanoacetamide group would likely appear as a singlet further downfield.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-4 | 7.90-8.10 | dd |

| Pyridine H-5 | 7.20-7.40 | dd |

| Pyridine H-6 | 8.30-8.50 | dd |

| CH₂ | 3.80-4.00 | s |

| NH | 9.50-10.50 | br s |

Note: Predicted values are based on typical chemical shifts for similar structural motifs; actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis and Carbon Resonance Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The carbonyl carbon of the amide and the nitrile carbon would appear at lower fields, while the methylene carbon would be observed at a higher field.

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 150-155 |

| Pyridine C-3 | 110-115 |

| Pyridine C-4 | 140-145 |

| Pyridine C-5 | 120-125 |

| Pyridine C-6 | 150-155 |

| C=O | 165-170 |

| CH₂ | 25-30 |

| C≡N | 115-120 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs; actual experimental values may vary.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the pyridine ring protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C=O, C≡N, and C-Br bonds, as well as vibrations from the pyridine ring.

Key expected absorption bands include a sharp peak for the nitrile (C≡N) stretch, a strong absorption for the amide carbonyl (C=O) stretch, and a band for the N-H stretch of the amide.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200-3400 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2950 | Medium |

| C≡N Stretch (Nitrile) | 2240-2260 | Sharp, Medium |

| C=O Stretch (Amide) | 1650-1690 | Strong |

| C=N, C=C Stretch (Pyridine) | 1400-1600 | Medium-Strong |

| C-Br Stretch | 500-600 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrN₃O), the molecular weight is 240.06 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. The fragmentation pattern would likely involve the cleavage of the amide bond and loss of the cyanoacetamide side chain, providing further structural evidence.

X-ray Diffraction (XRD) Analysis

Analysis of Crystal Packing and Intermolecular Interactions

Consequently, without the foundational data from single crystal X-ray diffraction, an analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonds or other non-covalent forces that govern the supramolecular architecture of this compound, cannot be provided. This information is critical for understanding the physical properties of the compound in its solid form.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to predict electronic excited states and, consequently, spectroscopic properties like UV-Vis absorption spectra mdpi.comrsc.org.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a compound, providing valuable information about its conformational flexibility, stability, and interactions with its environment.

Quantum Chemical Parameters and Reactivity Descriptors Derivation

Quantum chemical calculations are instrumental in determining the electronic structure and reactivity of a molecule. These methods can predict a wide array of properties, including molecular orbital energies, charge distributions, and various reactivity descriptors that are fundamental to understanding a compound's chemical behavior.

For N-(3-bromopyridin-2-yl)-2-cyanoacetamide, the derivation of quantum chemical parameters provides a theoretical foundation for its reactivity. Key parameters often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

While comprehensive studies detailing a full suite of quantum chemical parameters for this compound are limited, the fundamental principles of quantum chemistry allow for a qualitative understanding. The presence of the electron-withdrawing bromine atom and cyano group, coupled with the pyridine (B92270) ring, significantly influences the electronic distribution across the molecule.

Reactivity descriptors derived from these quantum chemical calculations, such as chemical potential, hardness, softness, and electrophilicity index, offer quantitative measures of a molecule's reactivity. These descriptors are calculated from the HOMO and LUMO energies and provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack.

The following table summarizes key quantum chemical parameters and reactivity descriptors that would be of interest in a computational study of this compound. The values presented here are hypothetical and serve as an illustrative example of the data that would be generated from such a study.

| Parameter/Descriptor | Symbol | Definition | Hypothetical Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy orbital containing electrons | -7.2 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital devoid of electrons | -1.5 eV |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.7 eV |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.35 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.85 eV |

| Global Softness | S | 1 / (2η) | 0.175 eV-1 |

| Electrophilicity Index | ω | µ2 / (2η) | 3.32 eV |

These parameters collectively provide a detailed electronic and reactivity profile of this compound, guiding further experimental investigations into its chemical properties and potential applications.

Synthetic Applications As a Building Block

Multi-component Reactions (MCRs) Incorporating N-(3-bromopyridin-2-yl)-2-cyanoacetamide or Related Cyanoacetamides

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. beilstein-journals.orgrsc.org Cyanoacetic acid derivatives, including N-substituted cyanoacetamides, are foundational starting materials for a multitude of MCR scaffolds. nih.govnih.gov

Three-component reactions (3CRs) utilizing cyanoacetamides provide efficient routes to various heterocyclic cores. A prominent example is the Gewald three-component reaction, which is a versatile method for synthesizing substituted 2-aminothiophenes. nih.govresearchgate.net This reaction typically involves the condensation of a cyanoacetamide, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a basic catalyst like triethylamine (B128534) or morpholine. nih.govresearchgate.net The process is known for its operational simplicity and tolerance of a wide range of functional groups on the cyanoacetamide and aldehyde components. nih.gov

Another significant application is the one-pot, three-component synthesis of highly functionalized pyridin-2-one derivatives. rsc.orgresearchgate.net For instance, the solvent-free cascade reaction of a 2-cyanoacetamide (B1669375), a ketone, and acetone, catalyzed by piperidine (B6355638), can regioselectively produce pyridin-2-ones, including those with spiro-fused quaternary centers. rsc.org This approach is advantageous due to the absence of solvents, high yields, and simple operation. rsc.org

Table 1: Examples of Three-Component Reactions with Cyanoacetamides

| Cyanoacetamide Derivative | Carbonyl Component | Third Component | Product Type | Catalyst | Conditions | Reference(s) |

| Various N-Aryl/Alkyl Cyanoacetamides | Aldehydes or Ketones | Sulfur | 2-Aminothiophene-3-carboxamides | Triethylamine | Ethanol (B145695), rt | nih.gov |

| Cyanoacetamide | Ketones and Acetone | - | Pyridin-2-ones | Piperidine | Solvent-free | rsc.org |

| Cyanoacetohydrazide | Aromatic Aldehydes | Malononitrile / Ethyl Cyanoacetate (B8463686) | N-Amino-3-cyano-2-pyridones | Piperidine | Water/Ethanol | researchgate.net |

Four-component reactions (4CRs) further expand the synthetic utility of cyanoacetamides, enabling the construction of even more complex molecular architectures in a single step. researchgate.netutexas.edu These reactions are powerful tools for creating diverse libraries of heterocyclic compounds for drug discovery and materials science. utexas.edu An example includes the reaction between aldehydes, cycloketones, and cyanoacetamide to produce skeletally diverse quinazoline-2,4(1H,3H)-diones. researchgate.net The development of 4CRs that couple aldehydes, amines, acid chlorides, and various nucleophiles can generate multifunctional substrates that are primed for subsequent ring-forming reactions, leading to an array of complex heterocyclic scaffolds. utexas.edu

Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, where a new ring is annulated onto the pyridine (B92270) core or formed from the cyanoacetamide moiety itself. The reactivity of the cyano and amide groups, along with the active methylene (B1212753), facilitates cyclization reactions with various reagents. tubitak.gov.trresearchgate.net

The synthesis of pyrazole (B372694) derivatives from cyanoacetamide precursors is a well-established method. researchgate.net Typically, this involves the reaction of a cyanoacetamide derivative with hydrazine (B178648) or substituted hydrazines. nih.govmdpi.com For example, the reaction of 2-cyanothioacetamides with hydrazine involves both the cyano and thioamide groups to form 3,5-diaminopyrazoles. nih.gov In other pathways, intermediates derived from cyanoacetamides, such as arylhydrazononitriles, can be cyclized to form 4-amino-5-cyanopyrazole derivatives. researchgate.net Another route involves the reaction of cyanoacetylhydrazine with various reagents to form a pyrazole ring, which can then be used as a scaffold to build other fused heterocyclic systems. mdpi.com

Table 2: Synthesis of Pyrazole Derivatives from Cyanoacetamide Precursors

| Cyanoacetamide Precursor | Reagent | Product Type | Conditions | Reference(s) |

| 2-Cyanothioacetamides | Hydrazine | 3,5-Diaminopyrazoles | Ethanol | nih.gov |

| Arylhydrazones of Cyanoacetamides | - (Cyclization) | 4-Amino-5-cyano-pyrazoles | - | researchgate.net |

| Cyanoacetylhydrazine | Chloroacetyl chloride (followed by cyclization and further reaction) | Substituted 1H-pyrazoles | Multi-step | mdpi.com |

| N-Aryl-2-cyanoacetamide | Phenyl isothiocyanate, Methyl iodide, Hydrazine hydrate | 5-Amino-1H-pyrazole-4-carboxamides | Multi-step, Base catalyst | researchgate.net |

N-substituted-2-cyanoacetamides are key starting materials for synthesizing a variety of pyridine and pyridone derivatives. mdpi.comsciforum.net A common method involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound, such as acetylacetone (B45752), in the presence of a base like potassium hydroxide (B78521), to yield N-alkyl-3-cyano-2-pyridone derivatives. mdpi.comsciforum.net

Conjugate addition reactions also provide a route to pyridones. The addition of 2-cyanoacetamide to substituted propenones can lead to 6-hydroxy-2-piperidones, which can subsequently be dehydrated and aromatized to form the corresponding 2-pyridone derivatives. rsc.org These pyridone scaffolds are present in numerous therapeutic agents and natural products. ekb.egorientjchem.org

Table 3: Selected Synthetic Routes to Pyridine and Pyridone Derivatives

| Starting Material(s) | Reagent(s) | Product Type | Conditions | Reference(s) |

| N-Substituted-2-cyanoacetamide | Acetylacetone | 3-Cyano-2-pyridone | KOH, Ethanol, Reflux | mdpi.comsciforum.net |

| 2-Cyanoacetamide | Substituted Propenones | 2-Pyridone | Conjugate addition, dehydration, aromatization | rsc.org |

| Chalcones | Cyanoacetamide / Cyanothioacetamide | 2-Oxo/2-Thioxo-1,2-dihydropyridine-3-carbonitriles | Base catalyst | orientjchem.org |

| Aldehydes, Malononitrile | N-Alkyl-2-cyanoacetamide | Highly functionalized Pyridines | Microwave irradiation | mdpi.com |

The pyrimidine (B1678525) ring is a core structure in nucleic acids and many biologically active compounds. nih.gov Cyanoacetamide derivatives are useful synthons for constructing pyrimidine rings and their fused analogues. researchgate.netresearchgate.net Condensation of cyanoacetamide derivatives with urea (B33335) or thiosemicarbazide (B42300) can yield 2-oxo- or 2-thioxopyrimidine derivatives, respectively. researchgate.net

Furthermore, cyanoacetamide-based MCR scaffolds, such as 2-aminothiophenes, can undergo heteroannulation with C1 sources like formamide (B127407) to efficiently produce fused systems such as thieno[2,3-d]pyrimidones. beilstein-journals.org Similarly, reactions of N-(heteryl)cyanoacetamides can lead to fused systems like pyrazolo[1,5-a]pyrimidines. tubitak.gov.tr The synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems has also been achieved through sustainable green chemistry approaches. researchgate.net These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

Thiazole (B1198619) and Thiophene Derivatives

The structural framework of this compound is a valuable precursor for the synthesis of sulfur-containing heterocycles like thiazoles and thiophenes.

Thiazole Derivatives: The synthesis of thiazole rings can be achieved through methods such as the Hantzsch thiazole synthesis. sciencescholar.usnih.gov This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. While direct use of this compound is not explicitly detailed for this synthesis, its cyanoacetamide moiety can be converted to the corresponding thioamide, N-(3-bromopyridin-2-yl)-2-cyanoethanethioamide. This intermediate can then react with various α-haloketones or α-haloesters to yield 2,4-disubstituted thiazole derivatives. The reaction pathway allows for the introduction of diverse substituents on the thiazole ring, depending on the choice of the α-halocarbonyl reactant. nih.gov

Thiophene Derivatives: The Gewald reaction is a powerful one-pot multicomponent method for the synthesis of 2-aminothiophenes. impactfactor.orgnih.gov This reaction utilizes an α-cyano-activated methylene compound, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a basic catalyst. This compound serves as an ideal active methylene component for this transformation. The reaction proceeds by initial Knoevenagel condensation between the cyanoacetamide and the carbonyl compound, followed by Michael addition of sulfur and subsequent intramolecular cyclization and tautomerization to afford the highly functionalized 2-aminothiophene ring. nih.govbeilstein-journals.org

Table 1: Synthesis of Thiophene Derivatives via Gewald Reaction

| Reactant 1 | Reactant 2 (Carbonyl) | Catalyst | Product | Ref. |

| This compound | Various Aldehydes/Ketones | Diethylamine/Triethylamine | 2-Amino-3-carboxamido-thiophenes | impactfactor.orgnih.gov |

| This compound | Acetylacetone | Diethylamine | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (analogous reaction) | impactfactor.org |

Coumarin (B35378) Derivatives

Coumarins, or 2H-chromen-2-ones, are a significant class of heterocyclic compounds. The active methylene group in this compound makes it a suitable starting material for constructing the coumarin scaffold, typically through condensation reactions with salicylaldehyde (B1680747) derivatives.

One common method is a variation of the Knoevenagel condensation. ekb.eg In this approach, this compound reacts with a substituted salicylaldehyde in the presence of a base catalyst like piperidine or an acid catalyst. The reaction involves the initial formation of a C=C bond between the active methylene group and the aldehyde carbonyl, followed by an intramolecular cyclization (O-acylation) to form the characteristic 2-iminocoumarin intermediate. Subsequent hydrolysis of the imino group yields the final coumarin-3-carboxamide derivative. ekb.egbeilstein-journals.org This synthetic route allows for the preparation of a library of coumarin derivatives by varying the substituents on the salicylaldehyde starting material. researchgate.net

Table 2: General Scheme for Coumarin Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Final Product | Ref. |

| This compound | Salicylaldehyde | Piperidine/Acetic Acid | 2-Imino-N-(3-bromopyridin-2-yl)-2H-chromene-3-carboxamide | 2-Oxo-N-(3-bromopyridin-2-yl)-2H-chromene-3-carboxamide | ekb.egresearchgate.net |

Other Nitrogen-Containing Heterocycles

The reactivity of the cyanoacetamide moiety makes this compound a key synthon for a variety of other nitrogen-containing heterocycles. frontiersin.orgnih.gov The combination of the active methylene, cyano, and amide groups allows for diverse cyclization strategies.

For example, reaction with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of an enaminonitrile intermediate. This intermediate is highly reactive and can be cyclized with various binucleophiles to form different heterocyclic systems. Reaction with hydrazine derivatives can yield aminopyrazole derivatives. researchgate.net Similarly, multicomponent reactions involving this compound, an aldehyde, and a thiol can lead to the formation of pyridinethione derivatives. These reactions highlight the versatility of the cyanoacetamide scaffold in constructing complex molecular architectures. researchgate.net

Preparation of Functionalized Derivatives and Analogs

Further functionalization of the this compound molecule can be achieved by targeting its distinct reactive sites: the bromine atom on the pyridine ring and the cyanoacetamide moiety.

Modification at the Bromine Position via Substitution or Cross-Coupling

The bromine atom on the pyridine ring is a key handle for introducing molecular diversity through substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions. core.ac.uk

Palladium-catalyzed cross-coupling reactions are particularly effective for C-C and C-N bond formation at the C3 position of the pyridine ring. The Suzuki-Miyaura coupling, which pairs the bromopyridine with an organoboron reagent (boronic acid or ester), is a widely used method to introduce aryl, heteroaryl, or alkyl groups. libretexts.orgnih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netscielo.br The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a robust method for creating a library of analogs. researchgate.net Other notable cross-coupling reactions include the Sonogashira coupling with terminal alkynes to introduce alkynyl substituents. researchgate.net These modifications can significantly alter the electronic and steric properties of the molecule.

Table 3: Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Ref. |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ / Ligand + Base | 3-Aryl/Heteroaryl Pyridine Derivative | nih.govresearchgate.net |

| Sonogashira | Terminal Alkyne | Pd(TFA)₂ / PPh₃ + CuI | 3-Alkynyl Pyridine Derivative | researchgate.net |

| Buchwald-Hartwig | Amine | Pd Catalyst / Ligand + Base | 3-Amino Pyridine Derivative | nih.govnih.gov |

Modifications of the Cyanoacetamide Moiety (e.g., condensation reactions)

The cyanoacetamide moiety offers rich chemistry, primarily centered around the reactivity of the active methylene group located between the cyano and carbonyl groups.

The Knoevenagel condensation is a cornerstone reaction for modifying this part of the molecule. nih.gov It involves the reaction of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base such as piperidine or triethylamine. periodikos.com.brperiodikos.com.br This reaction results in the formation of an α,β-unsaturated cyanoacrylamide derivative, effectively appending a new substituent via a carbon-carbon double bond. periodikos.com.brchemspider.com The reaction is highly efficient and proceeds under mild conditions, allowing for the use of a wide variety of aromatic and heteroaromatic aldehydes. unifap.br This method provides a straightforward route to structurally diverse analogs with potential applications in medicinal chemistry and materials science. periodikos.com.br

Table 4: Knoevenagel Condensation with Aromatic Aldehydes

| Aldehyde | Base Catalyst | Solvent | Product | Yield (%) | Ref. |

| Benzaldehyde | Trimethylamine | Ethanol | 2-Cyano-N-(3-bromopyridin-2-yl)-3-phenylacrylamide | High | periodikos.com.brperiodikos.com.br |

| 4-(Dimethylamino)benzaldehyde | Trimethylamine | Ethanol | 2-Cyano-N-(3-bromopyridin-2-yl)-3-(4-(dimethylamino)phenyl)acrylamide | 70-90 | periodikos.com.brperiodikos.com.br |

| Cinnamaldehyde | Trimethylamine | Ethanol | 2-Cyano-N-(3-bromopyridin-2-yl)-5-phenylpenta-2,4-dienamide | 70-90 | periodikos.com.brperiodikos.com.br |

Conclusion and Future Perspectives

Summary of Current Research Landscape on N-(3-bromopyridin-2-yl)-2-cyanoacetamide and Related Cyanoacetamide-Pyridines

The current research landscape for the specific molecule, this compound, appears to be largely unexplored. While extensive research exists on the synthesis and applications of both pyridine (B92270) derivatives and cyanoacetamide derivatives individually, their combination in this specific structural arrangement has not been a significant subject of published studies.

Cyanoacetamide and its derivatives are well-established as versatile building blocks in heterocyclic synthesis. tubitak.gov.trrsc.org They are frequently utilized in multi-component reactions to construct a variety of heterocyclic systems, including pyridines. mdpi.comresearchgate.net The reactivity of the active methylene (B1212753) group and the cyano and amide functionalities allows for diverse chemical transformations. tubitak.gov.tr

Similarly, bromopyridines are crucial intermediates in organic synthesis, particularly in cross-coupling reactions where the bromine atom can be substituted to introduce a wide range of functional groups. This makes them valuable precursors in the development of pharmaceuticals and functional materials.

The lack of specific data on this compound suggests that its synthesis and properties have not been reported or are not widely indexed. Research on related N-pyridinyl-cyanoacetamides has demonstrated their utility as precursors to more complex, functionalized pyridine systems. tubitak.gov.tr

Potential Directions for Future Synthetic Investigations and Method Development

Future synthetic investigations could focus on establishing efficient and scalable routes to this compound. A plausible and common method for the synthesis of N-substituted cyanoacetamides involves the reaction of an amine with a cyanoacetic acid derivative. mdpi.com In this case, the reaction would likely involve 2-amino-3-bromopyridine (B76627) and an activated form of cyanoacetic acid, such as cyanoacetyl chloride or a cyanoacetic acid ester.

Key areas for method development could include:

Optimization of Reaction Conditions: Investigating different solvents, bases, and temperature profiles to maximize the yield and purity of the desired product.

Microwave-Assisted Synthesis: Exploring microwave irradiation as a green chemistry approach to potentially reduce reaction times and improve energy efficiency, a technique that has proven effective for the synthesis of related pyridine derivatives. mdpi.comnih.gov

One-Pot Syntheses: Developing one-pot procedures that combine the formation of the cyanoacetamide with subsequent reactions to build more complex molecular architectures, which is a common strategy in modern organic synthesis. mdpi.comresearchgate.net

Advanced Theoretical Studies and Mechanistic Insights for Future Research Directions

Given the absence of experimental data, advanced theoretical and computational studies would be invaluable for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could provide insights into:

Molecular Geometry and Electronic Structure: Understanding the preferred conformation, bond lengths, bond angles, and the distribution of electron density within the molecule.

Spectroscopic Properties: Predicting infrared, NMR, and UV-Vis spectra to aid in the characterization of the compound once it is synthesized.

Reactivity Indices: Calculating parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. This would be crucial for planning subsequent chemical transformations.

Reaction Mechanisms: Modeling potential reaction pathways, such as cyclization or substitution reactions, to understand the thermodynamics and kinetics of these processes. This could guide the design of experiments for the synthesis of novel derivatives.

Such theoretical studies would not only provide a foundational understanding of this specific molecule but also contribute to the broader knowledge of cyanoacetamide-pyridine systems.

Broader Implications in Organic Synthesis and Materials Science

While direct applications of this compound are yet to be discovered, its structure suggests potential utility in several areas:

Organic Synthesis: This compound could serve as a valuable intermediate. The bromine atom on the pyridine ring is a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The cyanoacetamide moiety can be a precursor to various heterocyclic rings through cyclization reactions. africaresearchconnects.com The combination of these reactive sites makes it a potentially versatile scaffold for combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Materials Science: Pyridine-containing compounds are known to be used in the development of organic light-emitting diodes (OLEDs), sensors, and as ligands for metal complexes with interesting photophysical or catalytic properties. The cyano and bromo substituents could be used to tune the electronic properties of materials derived from this molecule.

Future research into this compound and its derivatives could therefore open new avenues in both synthetic methodology and the creation of novel functional molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-bromopyridin-2-yl)-2-cyanoacetamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via coupling reactions between 3-bromopyridin-2-amine and cyanoacetic acid derivatives. A common approach involves using carbodiimide coupling agents (e.g., DCC) to form the amide bond . Reaction optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reactants. Yield and purity are monitored via HPLC or TLC .

Q. How can lipophilicity and pharmacokinetic properties of this compound be experimentally determined?

- Methodology : Lipophilicity (logP) is measured using reversed-phase thin-layer chromatography (RP-TLC) with methanol/water gradients. The retention factor (RM0) is correlated with computational logP values (e.g., via Simulation Plus software). Pharmacokinetic predictors like permeability (Peff) and plasma protein binding (Unbnd) are calculated using in silico tools or cell-based assays (e.g., Caco-2 monolayers) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodology : Antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) is assessed using disc diffusion or agar dilution methods. Zones of inhibition are quantified and compared to standard antibiotics. Minimum inhibitory concentrations (MICs) are determined via broth microdilution .

Q. How is crystallographic data for this compound obtained and refined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using instruments equipped with Mo-Kα radiation. Data refinement employs SHELXL for small-molecule structures, with validation via R-factors and electron density maps. ORTEP-3 software visualizes molecular geometry and intermolecular interactions .

Advanced Research Questions

Q. What strategies are effective for derivatizing N-(3-bromopyridin-2-yl)-2-cyanoacetamide into heterocyclic scaffolds?

- Methodology : The cyano group undergoes cycloaddition or condensation reactions. For example:

- Pyridone synthesis : React with acetylacetone under basic conditions.

- Thiazole derivatives : Treat with thiourea and bromine in ethanol.

Reaction progress is tracked via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry .- Example Reaction Table :

| Derivative | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyridone analog | Acetylacetone, KOH, reflux | 72 |

| Thiazole analog | Thiourea, Br2, EtOH | 65 |

Q. How can QSAR models predict the anticancer activity of derivatives?

- Methodology : Quantum mechanical descriptors (e.g., HOMO/LUMO energies) and topological indices are computed using Gaussian or COSMO-RS. Biological data (e.g., IC50 against cancer cell lines) are correlated with descriptors via partial least squares (PLS) regression. Validation uses leave-one-out cross-validation .

Q. What mechanistic insights explain its protein kinase inhibition?

- Methodology : Molecular docking (AutoDock Vina) identifies binding interactions with kinase ATP pockets (e.g., EGFR or VEGFR). In vitro kinase assays (e.g., ADP-Glo™) quantify inhibition rates. Mutagenesis studies validate critical residues for binding .

Q. How does environmental degradation of this compound occur, and what are the major metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.